1-(6-(Trifluoromethyl)pyridin-2-YL)cyclopropanecarboxylic acid

Description

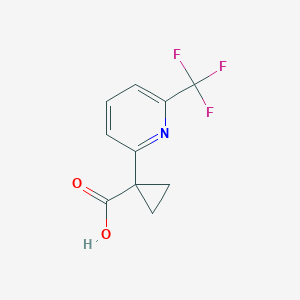

1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropanecarboxylic acid is a cyclopropane-containing carboxylic acid derivative featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 6-position. Its molecular formula is C₁₀H₈F₃NO₂, with a molecular weight of 231.17 g/mol (calculated).

Properties

CAS No. |

1060811-00-8 |

|---|---|

Molecular Formula |

C10H8F3NO2 |

Molecular Weight |

231.17 g/mol |

IUPAC Name |

1-[6-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H8F3NO2/c11-10(12,13)7-3-1-2-6(14-7)9(4-5-9)8(15)16/h1-3H,4-5H2,(H,15,16) |

InChI Key |

ZLDOQBOAXRNFGG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=NC(=CC=C2)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Trifluoromethyl)pyridin-2-YL)cyclopropanecarboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as ethanol or water, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in batch reactors with precise control over reaction parameters, including temperature, pressure, and reagent concentrations. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Trifluoromethyl)pyridin-2-YL)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 1-(6-(Trifluoromethyl)pyridin-2-YL)cyclopropanecarboxylic acid serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various reaction pathways, including:

- Substitution Reactions : The trifluoromethyl group can be replaced with other functional groups, expanding the range of derivatives that can be synthesized.

- Reactivity Studies : The compound's behavior in different chemical environments provides insights into reaction mechanisms involving trifluoromethylated compounds.

Biology

The biological applications of this compound are being actively investigated, particularly for its potential therapeutic effects. Research has indicated that compounds containing trifluoromethyl groups may exhibit enhanced biological activity due to their lipophilicity and ability to penetrate cell membranes. Specific areas of interest include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential could lead to novel treatments for inflammatory diseases.

Medicine

In medicinal chemistry, this compound is being explored for its potential in drug development. The incorporation of trifluoromethyl groups is known to enhance the pharmacokinetic properties of drug candidates. Key areas of focus include:

- Drug Design : The compound's unique properties make it suitable for designing new pharmaceuticals targeting specific diseases.

- Therapeutic Applications : Ongoing research aims to evaluate its efficacy in treating conditions such as cancer and metabolic disorders.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Case Study 2: Anti-inflammatory Properties

Another research project focused on evaluating the anti-inflammatory effects of this compound in animal models. Results indicated a reduction in inflammatory markers, suggesting potential therapeutic applications in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(6-(Trifluoromethyl)pyridin-2-YL)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Trifluoromethyl vs. Chlorine Substituents

The replacement of -CF₃ with -Cl (as in 1-(6-chloropyridin-2-yl)cyclopropanecarboxylic acid) reduces molecular weight by ~34 g/mol and decreases lipophilicity (logP values inferred).

Positional Isomerism (6-CF₃ vs. 4-CF₃)

The -CF₃ group at the 4-position on pyridine (CAS 1060805-58-4) creates distinct electronic effects compared to the 6-position. In pyridine systems, substituents at the 2- or 6-positions exert stronger inductive effects on the ring’s nitrogen, influencing acidity and coordination properties. This positional variance could impact applications in catalysis or drug design .

Heterocycle Replacement (Pyridine vs. Thiophene)

Replacing pyridine with thiophene (as in 1-(thiophen-2-yl)cyclopropanecarboxylic acid) introduces a sulfur atom, which may enhance π-π stacking interactions but reduce basicity. Thiophene’s lower aromaticity compared to pyridine could also affect metabolic stability in biological systems .

Biological Activity

1-(6-(Trifluoromethyl)pyridin-2-YL)cyclopropanecarboxylic acid, also known by its CAS number 1060811-00-8, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Characteristics

- Molecular Formula : C10H8F3NO2

- Molecular Weight : 231.17 g/mol

- Structure : The compound features a cyclopropane ring substituted with a trifluoromethyl pyridine moiety, which is critical for its biological activity.

The biological activity of this compound has been linked to its interactions with various biological targets. Notably, it has been investigated for its role in inhibiting specific enzymes and pathways involved in disease processes.

Enzyme Inhibition

Research indicates that compounds with similar structural frameworks can act as inhibitors of key enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can inhibit lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism. LDH inhibitors have been associated with reduced lactate production and inhibited glycolysis in cancer cells, suggesting that this compound may exhibit similar properties .

Biological Activity Studies

Several studies have explored the biological effects of this compound:

- Inhibition of Cancer Cell Growth : In vitro studies have demonstrated that compounds structurally related to this compound can significantly inhibit the growth of various cancer cell lines, including pancreatic and sarcoma cells. The mechanism involves the inhibition of metabolic pathways essential for cancer cell survival .

- Binding Affinity Studies : The binding affinity of related compounds to target proteins has been investigated using techniques such as Surface Plasmon Resonance (SPR). These studies reveal that modifications in the molecular structure can lead to significant changes in binding efficiency, which is crucial for drug development .

-

Case Studies :

- A study focusing on the optimization of LDH inhibitors reported that certain derivatives exhibited low nanomolar inhibition against LDHA and LDHB enzymes, showcasing the potential efficacy of similar compounds .

- Another research highlighted the importance of structural modifications in enhancing the potency and selectivity of inhibitors targeting metabolic pathways related to cancer progression .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.